molecular formula C9H11ClN2O4S B1529518 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected CAS No. 612541-07-8

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected

Cat. No.: B1529518
CAS No.: 612541-07-8
M. Wt: 278.71 g/mol
InChI Key: NBTRAUIPMWUAHA-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: is a specialized organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is particularly notable for its protective BOC (tert-butoxycarbonyl) group, which shields the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected typically involves multiple steps:

  • Starting Materials: : The synthesis often begins with commercially available starting materials such as 4-chlorothiazole and appropriate carboxylic acid derivatives.

  • Protection of Amino Group: : The amino group is protected using BOC anhydride in the presence of a base like triethylamine (TEA) to form the BOC-protected intermediate.

  • Carboxylation: : The carboxylation step involves introducing the carboxylic acid group at the 5-position of the thiazole ring. This can be achieved through various methods, including the use of reagents like carbon monoxide and a suitable catalyst.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.

  • Substitution: : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.

Major Products Formed

  • Oxidation: : Formation of thiazole sulfoxides or sulfones.

  • Reduction: : Production of thiazole alcohols or amines.

  • Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: has several applications in scientific research:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: : The compound is used in the production of various chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: is unique due to its protective BOC group, which differentiates it from other thiazole derivatives. Similar compounds include:

  • 2-Amino-1,3-thiazole-4-carboxylic acid: : Lacks the chlorine atom and BOC protection.

  • 4-Chlorothiazole: : Does not have the carboxylic acid group or BOC protection.

  • 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: : Contains a methyl group instead of chlorine.

These compounds share the thiazole core but differ in their substituents and protective groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-9(2,3)16-8(15)12-7-11-5(10)4(17-7)6(13)14/h1-3H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTRAUIPMWUAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected
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2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected
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